Clodinafop-propargyl

Descripción

This compound is used as a herbicide for weed control in wheat.

an herbicide

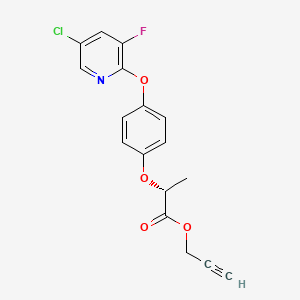

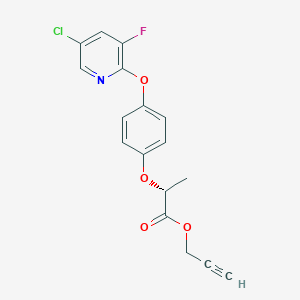

Structure

3D Structure

Propiedades

IUPAC Name |

prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDHZKLJNAIJNC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032354 | |

| Record name | Clodinafop-propargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored odorless solid; [HSDB] light beige crystalline solid; [MSDSonline] | |

| Record name | Clodinafop-propargyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents at 25 °C (g/L): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25, Soluble in most organic solvents, In water, 2.5 ppm at 20 °C, In water, 4.0 mg/L at 25 °C | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.37 g/mL at 22 °C, Liquid; density: 1.076 g/mL; pH 4-6 /End-use product/ | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], VP: 5.3X10-6 Pa at 20 °C, 2.40X10-8 mm Hg at 25 °C | |

| Record name | Clodinafop-propargyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystalline solid, Cream powder | |

CAS No. |

105512-06-9 | |

| Record name | Clodinafop-propargyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105512-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodinafop-propargyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105512069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodinafop-propargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEH394TY6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59.5 °C, MP: 48.2-57.1 °C /Technical/ | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clodinafop-Propargyl on Acetyl-CoA Carboxylase (ACCase)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodinafop-propargyl is a potent and selective aryloxyphenoxypropionate (FOP) herbicide widely utilized for the post-emergence control of grass weeds in broadleaf crops. Its herbicidal activity is derived from the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway of susceptible plant species. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on ACCase, detailing the biochemical consequences of its inhibitory action, the basis for its selectivity, and the mechanisms underlying the development of resistance. Detailed experimental protocols for the study of this herbicide-enzyme interaction are provided, along with a compilation of quantitative data on its inhibitory efficacy. Visual diagrams of the relevant biochemical pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

This compound belongs to the aryloxyphenoxypropionate (APP or FOP) class of herbicides, which are systemic and selective graminicides.[1][2] Upon application, it is rapidly absorbed by the leaves and translocated to the meristematic tissues, where it exerts its phytotoxic effects.[3] The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[1][4] This guide delves into the intricate details of this interaction, providing a technical resource for professionals in the fields of plant science, herbicide development, and molecular biology.

The Role of ACCase in Plant Metabolism

ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[5][6] This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[6][7] Malonyl-CoA serves as the carbon donor for the elongation of fatty acid chains by the fatty acid synthase (FAS) complex.[4]

In plants, two main isoforms of ACCase exist: a heteromeric (prokaryotic-type) form located in the plastids of most plants, and a homomeric (eukaryotic-type) form found in the cytosol.[5][8] Grasses (Poaceae) are unique in that they possess a homomeric ACCase in their plastids, which is the primary target of FOP herbicides like this compound.[9]

Fatty acids are indispensable for plant growth and development, serving as:

-

Structural components of cell membranes: Phospholipids and glycolipids are fundamental to the integrity and function of all cellular membranes.[1]

-

Energy reserves: Triacylglycerols act as a major energy store in seeds and other tissues.[10]

-

Signaling molecules: Certain fatty acids and their derivatives are involved in various signaling pathways.[11]

-

Protective barriers: The plant cuticle, composed of cutin, is a polyester of fatty acids that prevents water loss and protects against environmental stresses.[1]

Mechanism of Action: Inhibition of ACCase

This compound is a pro-herbicide that is rapidly hydrolyzed in planta to its biologically active form, clodinafop acid.[12] The herbicidal action of clodinafop is achieved through the potent and specific inhibition of the ACCase enzyme.[3]

Molecular Interaction with the Carboxyltransferase (CT) Domain

The inhibition of ACCase by clodinafop occurs at the carboxyltransferase (CT) domain of the enzyme.[6] This domain is responsible for transferring the carboxyl group from biotin to acetyl-CoA.[6] While the precise crystal structure of this compound bound to plant ACCase is not available, studies with other FOP herbicides and molecular docking simulations have provided significant insights into the binding mechanism.[13][14]

Biochemical Consequences of ACCase Inhibition

The inhibition of ACCase by clodinafop leads to a cascade of metabolic disruptions:

-

Depletion of Malonyl-CoA: The immediate effect is a rapid decrease in the cellular pool of malonyl-CoA.

-

Cessation of Fatty Acid Biosynthesis: Without the supply of malonyl-CoA, the fatty acid synthase complex cannot elongate fatty acid chains, leading to a halt in the production of new fatty acids.[3]

-

Disruption of Membrane Synthesis: The lack of fatty acids prevents the synthesis of new phospholipids and glycolipids, which are essential for the formation of new cell membranes required for cell growth and division.[4] This is particularly detrimental in the rapidly growing meristematic tissues.

-

Loss of Membrane Integrity: Existing membranes may also be affected, leading to increased permeability and leakage of cellular contents.[3]

-

Inhibition of Growth and Development: The inability to produce new cells and maintain existing ones leads to a cessation of growth, particularly in the meristems.

-

Visible Symptoms: Macroscopically, this manifests as chlorosis and necrosis of new leaves, followed by the decay of the growing points, and ultimately, plant death within one to three weeks.[3][16]

Quantitative Data on ACCase Inhibition

The efficacy of this compound as an ACCase inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the resistance index (RI). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The RI is the ratio of the IC50 or GR50 (the dose required to reduce growth by 50%) of a resistant population to that of a susceptible population.

| Weed Species | Biotype | Parameter | Value | Reference |

| Avena fatua | Susceptible | GR50 (g ai/ha) | ~5-10 | [17] |

| Avena fatua | Resistant (Ile-2041-Asn) | GR50 (g ai/ha) | >350 | [7] |

| Avena fatua | Resistant | RI (LD50) | 5 - 7 | [4] |

| Avena fatua | Resistant | RI (GR50) | 1.43 - 7.07 | [17] |

| Lolium rigidum | Susceptible | GR50 (g ai/ha) | 5.8 | [10] |

| Lolium rigidum | Resistant (BO2, Ile-1781-Leu) | GR50 (g ai/ha) | 117.8 | [10] |

| Lolium rigidum | Resistant (AH3, Ile-2041-Asn) | GR50 (g ai/ha) | 1833.4 | [10] |

| Lolium rigidum | Resistant | RI (GR50) | 20.4 - 316.3 | [10] |

| Lolium rigidum | Resistant | RI (LD50) | 29.1 - 174.2 | [10] |

Mechanisms of Resistance

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistance in many grass weed populations. Resistance mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).[4]

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to ACCase inhibitors and involves modifications to the ACCase enzyme itself.[18] This typically occurs through single nucleotide polymorphisms (SNPs) in the ACCase gene, leading to amino acid substitutions in the CT domain.[5] These substitutions can reduce the binding affinity of the herbicide to the enzyme, rendering it less effective. Several mutations in the ACCase gene have been identified that confer resistance to this compound, including:

-

Ile-1781-Leu: This mutation is one of the most common and confers broad cross-resistance to many FOP and DIM herbicides.[13]

-

Ile-2041-Asn/Val: This mutation also confers resistance to FOP herbicides, including this compound.[7][13]

-

Asp-2078-Gly: This mutation can confer resistance to both FOPs and DIMs.[1]

-

Trp-2027-Cys: This mutation has been associated with resistance to some FOP herbicides.[6]

Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the target enzyme but rather reduce the amount of active herbicide reaching the target site.[4] These mechanisms can include:

-

Enhanced Metabolism: The most common form of NTSR involves the rapid detoxification of the herbicide by metabolic enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[1]

-

Reduced Herbicide Uptake or Translocation: Alterations in the leaf cuticle or transport processes can limit the absorption and movement of the herbicide to the meristematic tissues.

-

Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, where it cannot interact with its target enzyme.

Experimental Protocols

Protocol for ACCase Extraction and In Vitro Inhibition Assay (Malachite Green Colorimetric Method)

This protocol provides a non-radioactive method for determining the in vitro inhibition of ACCase by this compound.[1]

Materials:

-

Fresh or frozen leaf tissue from susceptible and resistant weed biotypes

-

Liquid nitrogen

-

Extraction buffer: 100 mM Tricine-KOH (pH 8.0), 500 mM NaCl, 50 mM β-mercaptoethanol, 2 mM EDTA, 1 mM PMSF, and 10% (v/v) glycerol.

-

Assay buffer: 100 mM Tricine-KOH (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 5 mM ATP, 15 mM NaHCO3.

-

Acetyl-CoA solution

-

Clodinafop acid solutions at various concentrations

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Grind 1-2 g of leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Homogenize the powder in 5-10 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

ACCase Activity Assay:

-

In a 96-well microplate, prepare the reaction mixtures containing:

-

50 µL of assay buffer

-

10 µL of clodinafop acid solution (or solvent control)

-

20 µL of enzyme extract

-

-

Pre-incubate the mixture at 32°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of acetyl-CoA solution.

-

Incubate at 32°C for 30 minutes.

-

-

Detection of Phosphate Release:

-

Stop the reaction by adding 100 µL of malachite green reagent.

-

Incubate at room temperature for 20 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of ADP production from a phosphate standard curve.

-

Express ACCase activity as nmol ADP/min/mg protein.

-

Plot the percentage of ACCase inhibition against the logarithm of the clodinafop acid concentration to determine the IC50 value.

-

Protocol for Whole-Plant Dose-Response Assay

This protocol is used to determine the level of resistance to this compound at the whole-plant level.[17]

Materials:

-

Seeds of susceptible and suspected resistant weed populations

-

Pots with a suitable growing medium

-

Growth chamber or greenhouse with controlled conditions

-

This compound formulated product

-

Laboratory sprayer calibrated to deliver a precise volume

Procedure:

-

Plant Growth:

-

Sow seeds in pots and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Thin seedlings to a uniform number per pot (e.g., 5-10 plants).

-

-

Herbicide Application:

-

When plants reach the 3-4 leaf stage, treat them with a range of this compound doses (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, and 8x the recommended field rate).

-

Include an untreated control for each population.

-

Use a laboratory sprayer to ensure uniform application.

-

-

Assessment:

-

After 21 days, assess plant survival and shoot fresh or dry weight.

-

Express the data as a percentage of the untreated control.

-

-

Data Analysis:

-

Use a log-logistic dose-response model to analyze the data and calculate the GR50 (the herbicide dose that causes a 50% reduction in growth) for each population.

-

Calculate the resistance index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

-

Conclusion

This compound is a highly effective herbicide that acts by inhibiting the ACCase enzyme, a crucial component of the fatty acid biosynthesis pathway in susceptible grasses. The specificity of this inhibition for the plastidic homomeric ACCase in grasses provides the basis for its selectivity. However, the widespread use of this herbicide has led to the evolution of resistance, primarily through target-site mutations in the ACCase gene and enhanced metabolic detoxification. A thorough understanding of the mechanism of action and the molecular basis of resistance is essential for the development of sustainable weed management strategies and the design of new, effective herbicides. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of this compound resistant avena fatua L. (WILD OAT) in sargodha division of punjab-Pakistan [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. updatepublishing.com [updatepublishing.com]

- 7. Target-site and non-target-site based resistance to this compound in wild oats (Avena fatua L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MetDraw: automated visualization of genome-scale metabolic network reconstructions and high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic mapping of evolved herbicide-resistance traits. - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]

- 10. mdpi.com [mdpi.com]

- 11. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Resistance determination of the ACCase-inhibiting herbicide of clodinafop propargyl in Avena ludoviciana (Durieu), and study of their interaction using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Item - Tools to identify herbicide resistance - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]

An In-depth Technical Guide to the Physicochemical Properties of Clodinafop-Propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodinafop-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.[1][2] It is widely utilized for the control of annual grass weeds in cereal crops such as wheat.[3] Its herbicidal activity stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of lipids in susceptible grass species.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mode of action and environmental fate.

Physicochemical Properties

The physicochemical characteristics of a pesticide are fundamental to understanding its environmental behavior, efficacy, and potential for non-target effects. The key properties of this compound are summarized in the tables below.

Table 1: Identification and General Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | prop-2-ynyl (2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoate | [3] |

| CAS Number | 105512-06-9 | [3] |

| Molecular Formula | C₁₇H₁₃ClFNO₄ | [5] |

| Molecular Weight | 349.74 g/mol | [5][6] |

| Physical State | Colorless to light beige crystalline solid/powder | [1][3] |

| Odor | Odorless | [3] |

Table 2: Quantitative Physicochemical Data of this compound

| Property | Value | Conditions | Reference(s) |

| Melting Point | 48.2 - 57.1 °C | N/A | [3][7] |

| Boiling Point | Decomposes before boiling | N/A | [8] |

| Water Solubility | 4.0 mg/L | 25°C | [3][5] |

| Vapor Pressure | 3.19 x 10⁻⁶ Pa (2.39 x 10⁻⁸ mmHg) | 25°C | [5][9] |

| Partition Coefficient (log Kow) | 3.90 | 25°C | [3][5] |

| Hydrolysis Half-life | 184 days | pH 5, 20°C | [10] |

| 2.7 - 64 hours | pH 7, 20-25°C | [3][10] | |

| 2.2 hours | pH 9, 20°C | [10] | |

| Aqueous Photolysis Half-life | 20.5 - 24.1 days | pH 5 | [9] |

| Soil Aerobic Metabolism Half-life (DT₅₀) | < 1 day | Laboratory | [10] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.

Determination of Melting Point (OECD 102)

The melting point of this compound is determined using the capillary tube method as described in OECD Guideline 102.

-

Apparatus : A melting point apparatus with a heated block and a thermometer or a digital temperature sensor. Glass capillary tubes, sealed at one end.

-

Procedure :

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 10-20°C per minute until it is about 30°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

Determination of Vapor Pressure (OECD 104)

The vapor pressure of this compound is determined using the gas saturation method, a dynamic method suitable for substances with low vapor pressures, as outlined in OECD Guideline 104.

-

Apparatus : A constant temperature chamber, a system for passing a controlled flow of an inert gas (e.g., nitrogen) over the substance, and a trapping system to collect the vaporized substance.

-

Procedure :

-

A known amount of this compound is placed in a sample boat within the constant temperature chamber.

-

A slow, constant stream of dry nitrogen gas is passed over the sample, allowing the gas to become saturated with the vapor of the substance.

-

The gas stream is then passed through a trapping system (e.g., a sorbent tube) that quantitatively collects the vaporized this compound.

-

The amount of substance trapped is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the system, and the temperature.

-

Determination of Water Solubility (OECD 105)

The water solubility of this compound is determined using the flask method, as it is sparingly soluble in water, following OECD Guideline 105.

-

Apparatus : A constant temperature water bath, glass flasks with stoppers, a magnetic stirrer, and an analytical method for quantification (e.g., HPLC).

-

Procedure :

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to allow undissolved material to settle.

-

A sample of the aqueous phase is taken, carefully avoiding any undissolved particles (filtration or centrifugation may be necessary).

-

The concentration of this compound in the aqueous sample is determined by HPLC.

-

The process is repeated until three consecutive samples show concentrations that do not differ by more than a predefined percentage, indicating that equilibrium has been reached.

-

Determination of Partition Coefficient (n-octanol/water) (OECD 107)

The n-octanol/water partition coefficient (Kow) of this compound is determined using the shake-flask method as described in OECD Guideline 107.

-

Apparatus : Centrifuge tubes with screw caps, a mechanical shaker, a centrifuge, and an analytical method for quantification in both phases (e.g., HPLC).

-

Procedure :

-

n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

A measured volume of this solution is added to a centrifuge tube containing a measured volume of the other solvent.

-

The tube is sealed and shaken in a mechanical shaker at a constant temperature until equilibrium is reached.

-

The tube is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined by HPLC.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logarithm of this value (log Kow) is reported.

-

Hydrolysis as a Function of pH (OECD 111)

The rate of hydrolysis of this compound is determined at different pH values following OECD Guideline 111.

-

Apparatus : Constant temperature incubator, sterile buffer solutions at pH 4, 7, and 9, and an analytical method for quantification (e.g., HPLC).

-

Procedure :

-

Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

A known concentration of this compound is added to each buffer solution.

-

The solutions are maintained at a constant temperature (e.g., 25°C) in the dark.

-

Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and any major degradation products using HPLC.

-

The rate of hydrolysis and the half-life at each pH are calculated from the disappearance curve of this compound.

-

Soil Metabolism and Degradation (OECD 307 & USEPA OCSPP 835.2240)

The degradation of this compound in soil is assessed under aerobic conditions (OECD 307) and the effect of light is evaluated through soil photolysis studies (USEPA OCSPP 835.2240).

-

Soil Selection and Preparation : A representative agricultural soil is collected, sieved, and characterized for properties such as texture, organic carbon content, and pH.

-

Aerobic Soil Metabolism (OECD 307) :

-

The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

The soil is treated with a known concentration of this compound (often radiolabeled for metabolite tracking).

-

The treated soil is incubated in the dark at a constant temperature (e.g., 20°C).

-

Soil samples are collected at various time intervals and extracted.

-

The extracts are analyzed by HPLC to determine the concentration of the parent compound and its metabolites. The rate of degradation (DT₅₀) is calculated.

-

-

Soil Photolysis (USEPA OCSPP 835.2240) :

-

A thin layer of treated soil is applied to a suitable surface (e.g., glass plates).

-

The soil is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Control samples are kept in the dark under the same temperature and moisture conditions.

-

Samples are collected at various time intervals, extracted, and analyzed by HPLC.

-

The rate of photolysis is determined by comparing the degradation in the light-exposed samples to the dark controls.

-

Visualizations

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's herbicidal effect is initiated by its absorption through the leaves of the target grass weed. It is then translocated to the meristematic tissues, the sites of active growth.[1] Inside the plant, it is rapidly hydrolyzed to its active form, clodinafop acid. This active metabolite inhibits the enzyme Acetyl-CoA Carboxylase (ACCase), which catalyzes the first committed step in fatty acid biosynthesis.[4][11] The disruption of fatty acid synthesis leads to a failure in the production of new cell membranes, ultimately causing cessation of growth and death of the weed.

Caption: Mode of action of this compound via ACCase inhibition.

Experimental Workflow: Soil Degradation Study

The study of this compound's degradation in soil involves a systematic workflow to ensure accurate and reproducible results. This workflow encompasses soil preparation, application of the herbicide, incubation under controlled conditions, periodic sampling, extraction of residues, and finally, analysis to determine the rate of degradation.

References

- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 2. Liquid chromatographic method for the micro-quantitative determination of clodinafop in soil, wheat and Phalaris minor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. consilab.de [consilab.de]

- 6. oecd.org [oecd.org]

- 7. enfo.hu [enfo.hu]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

An In-depth Technical Guide to the Synthesis and Manufacturing of Clodinafop-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Clodinafop-propargyl, a selective post-emergence herbicide. The document details various synthesis routes, experimental protocols for key reactions, and quantitative data to facilitate comparison and implementation in a research or industrial setting.

Introduction

This compound is an aryloxyphenoxypropionate herbicide used to control grass weeds in cereal crops.[1] Its efficacy is attributed to the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible grass species.[2] The active ingredient is the (R)-enantiomer. This guide will focus on the chemical synthesis of this specific stereoisomer.

Synthesis Routes

The commercial production of this compound can be achieved through several synthetic pathways. The primary routes involve the synthesis of two key intermediates: (R)-2-(4-hydroxyphenoxy)propionic acid and (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoic acid (commonly referred to as clodinafop acid). These intermediates are then subjected to esterification to yield the final product. A "one-pot" synthesis method has also been developed to streamline the process.

Multi-Step Synthesis via (R)-2-(4-hydroxyphenoxy)propionic acid

This common route involves the synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid, followed by its reaction with 5-chloro-2,3-difluoropyridine and subsequent esterification.

Synthesis Pathway A: Multi-Step Route

Caption: Multi-step synthesis of this compound.

"One-Pot" Synthesis

To improve efficiency, a "one-pot" synthesis has been developed, which combines the formation of the ether linkage and esterification in a single reaction vessel without isolating the intermediate acid.[3]

Synthesis Pathway B: One-Pot Synthesis

Caption: "One-Pot" synthesis of this compound.

Experimental Protocols

Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid

This key intermediate can be synthesized from hydroquinone and (S)-2-chloropropionic acid.[4][5]

Protocol 1: Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid

-

Reaction Setup: In a reaction vessel, dissolve hydroquinone and sodium hydroxide in water under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactant: Add (S)-2-chloropropionic acid to the solution.

-

Reaction Conditions: Heat the mixture to 70°C and maintain for approximately 3 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the (S)-2-chloropropionic acid is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture.

-

Adjust the pH to 6 with hydrochloric acid.

-

Extract with a suitable organic solvent (e.g., MIBK) to remove disubstituted impurities.

-

Adjust the pH of the aqueous layer to 1 with hydrochloric acid to precipitate the product.

-

-

Purification: Filter the precipitate and purify by recrystallization from water to obtain R-(+)-2-(4-hydroxyphenoxy)propionic acid as a white solid.[5]

Synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoic acid (Clodinafop Acid)

This intermediate is formed by the reaction of (R)-2-(4-hydroxyphenoxy)propionic acid with 5-chloro-2,3-difluoropyridine.

Protocol 2: Synthesis of Clodinafop Acid

-

Salt Formation: In a reactor, add (R)-2-(4-hydroxyphenoxy)propionic acid, water, an aprotic polar solvent (e.g., acetonitrile), and a base such as potassium hydroxide. Stir the mixture at room temperature for about 3 hours to form the salt.[6]

-

Condensation Reaction: Add 5-chloro-2,3-difluoropyridine to the reaction mixture. Heat the mixture to reflux (approximately 75-85°C) and monitor the reaction by HPLC until the starting material is consumed (typically <1%).[6]

-

Isolation:

-

Remove the solvent by distillation under reduced pressure.

-

Add water to the residue and stir to dissolve.

-

Adjust the pH to ≤3.5 with hydrochloric acid to precipitate the solid product.

-

-

Purification: Filter the solid, wash with water, and dry to obtain Clodinafop acid.[6]

Esterification to this compound

The final step is the esterification of Clodinafop acid with propargyl alcohol.

Protocol 3: Esterification of Clodinafop Acid

-

Reaction Setup: Dissolve Clodinafop acid in an organic solvent such as toluene. Add an esterification catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid).[7]

-

Addition of Propargyl Alcohol: Add propargyl alcohol to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 70-120°C and maintain until the reaction is complete, as monitored by HPLC.[7]

-

Work-up and Purification:

-

Cool the reaction mixture.

-

Wash the solution with an aqueous saturated sodium bicarbonate solution, followed by a wash with dilute hydrochloric acid.

-

Separate the organic layer and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or chromatography.

-

"One-Pot" Synthesis of this compound

This method combines the synthesis of the intermediate acid and its esterification into a single process.[3]

Protocol 4: "One-Pot" Synthesis

-

Reaction Setup: In a suitable solvent such as DMF, combine (R)-2-(4-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridine, and an acid-binding agent like potassium carbonate.

-

First Stage Reaction: Heat the mixture to a specified temperature (e.g., 106°C) for a set time (e.g., 3 hours) to form the intermediate clodinafop acid potassium salt.[3]

-

Esterification: Add propargyl chloride to the reaction mixture and continue heating (e.g., at 70°C for 5 hours) to form this compound.[3]

-

Isolation and Purification: After the reaction is complete, the product is isolated by extraction and purified.

Quantitative Data

The following tables summarize the quantitative data for the different synthesis routes and key steps, compiled from various sources.

Table 1: Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid

| Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Hydroquinone, (S)-2-chloropropionic acid | NaOH | Water | 70 | 3 | 72.2 | >99.0 | [5] |

| p-Nitrophenol, (S)-2-chloropropionic acid | NaOH, NaNO2, H2SO4 | Water | 0-10 (diazotization) | - | 71.4-72.2 | 99.5-99.7 | [5] |

Table 2: Synthesis of Clodinafop Acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Optical Purity (%) | Reference |

| (R)-2-(4-hydroxyphenoxy)propionic acid | KOH, 5-chloro-2,3-difluoropyridine | Water, Acetonitrile | 75-85 | - | 94.8 | 99.2 | 98.2 | [6] |

| (R)-2-(4-hydroxyphenoxy)propionic acid | KOH, 5-chloro-2,3-difluoropyridine | Water, Acetonitrile | 95 | 6 | 97.1 | 99.1 | 99.2 | [6] |

| (R)-2-(4-hydroxyphenoxy)propionic acid | K2CO3, 5-chloro-2,3-difluoropyridine | Water | 106 | 3 | 85.2 | 98.2 | - | [3] |

Table 3: Esterification to this compound

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Optical Purity (%) | Reference |

| Clodinafop acid | Propargyl alcohol | Trifluoromethanesulfonic acid amine salt | Toluene | 80 | 94.4 | 99.5 | 99.3 | [7] |

| Clodinafop acid | Propargyl alcohol | - | Toluene | - | 93.8 | 99.0 | 99.5 | [6] |

Table 4: "One-Pot" Synthesis of this compound

| Starting Materials | Reagents | Solvent | Overall Yield (%) | Purity (%) | Reference |

| (R)-2-(4-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridine, propargyl chloride | K2CO3 | DMF | ~84 | 95.6 | [3] |

Conclusion

The synthesis of this compound can be accomplished through various routes, with the multi-step synthesis via key intermediates being a well-documented and high-yielding approach. The "one-pot" method offers a more streamlined process with a good overall yield. The choice of synthesis route will depend on factors such as available starting materials, desired purity, and scalability. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important herbicide.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]

- 3. Research on Synthesis Process of this compound - Dissertation [m.dissertationtopic.net]

- 4. Synthesis and Identification of 2-(4-hydroxyphenoxy) Propionic Acid [cjcu.jlu.edu.cn]

- 5. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 6. CN105418494A - Preparation method of clodinafop propargyl - Google Patents [patents.google.com]

- 7. CN105418494B - A kind of preparation method of this compound - Google Patents [patents.google.com]

Degradation of Clodinafop-Propargyl: A Technical Guide to its Fate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodinafop-propargyl is a selective, post-emergence herbicide widely used for the control of annual grass weeds in cereal crops.[1][2] As a member of the aryloxyphenoxypropionate class of herbicides, its efficacy is rooted in the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in susceptible grass species.[3] The environmental fate of this compound is of significant interest to researchers and environmental scientists due to its potential impact on soil and aquatic ecosystems. This technical guide provides an in-depth overview of the degradation pathways of this compound in both soil and water, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex processes involved.

Degradation Pathways

The primary route of dissipation for this compound in the environment is through the de-esterification to its corresponding acid, clodinafop acid.[4] This transformation is mediated by both abiotic hydrolysis and microbial metabolism.[4] Clodinafop acid is considered the major degradation product and is itself subject to further breakdown.[4][5]

Degradation in Soil

In soil environments, this compound is rapidly degraded. The aerobic soil metabolism half-life of the parent compound is typically less than a day to 1.5 days.[1][6] The principal metabolite formed is clodinafop acid, which is then further degraded.[5][6] The aerobic soil metabolism half-life of clodinafop acid is reported to be between 1 and 2.4 days.[4]

Microbial activity plays a crucial role in the degradation of this compound in soil.[6] Studies have isolated specific bacterial strains, such as Pseudomonas sp. and Rhodococcus wratislaviensis, that are capable of utilizing this compound as a carbon source.[7][8] The degradation process can lead to the formation of several metabolites, including 4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenol (CGA-193468) and 5-chloro-3-fluoro-pyridin-2-ol (CGA-302371).[4] Ultimately, the degradation pathway can lead to the formation of bound residues and mineralization to carbon dioxide.[6]

Degradation in Water

In aquatic environments, the degradation of this compound is influenced by factors such as pH and sunlight. The herbicide is unstable under neutral and alkaline conditions, with hydrolysis being a key degradation process.[6] The hydrolysis half-life is significantly shorter at higher pH values.[1][6] The primary product of hydrolysis is clodinafop acid.[4][6]

Photodegradation also contributes to the breakdown of this compound in water. The aqueous photolysis half-life has been reported to be in the range of 20.5 to 24.1 days in a pH 5 buffer solution.[4] Photolysis leads to the formation of a variety of degradation products, including clodinafop acid, prop-2-ynyl-2-[(5-chloro-3-hydroxy-2-pyridyloxy) phenoxy] propanoate, ethyl 2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate, and 1-hydroxypropanyl-2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate.[9][10]

In aquatic systems, the overall degradation of this compound and its primary metabolite, clodinafop acid, is influenced by both water and sediment. The half-life of clodinafop acid in an aerobic aquatic system (total water and sediment) has been reported to be 41 days.[4]

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of this compound and its major metabolite, clodinafop acid, in soil and water.

Table 1: Half-life of this compound in Soil and Water

| Environment | Condition | Half-life (t½) | Reference(s) |

| Soil | Aerobic Metabolism | 0.5 - 1.5 days | [1][6] |

| Aerobic Soil | 22.93 days (total toxic residue) | [4] | |

| Water | Hydrolysis (pH 4) | 18 days | [4] |

| Hydrolysis (pH 5) | 26 days | [4] | |

| Hydrolysis (pH 7) | 6.1 days | [4] | |

| Hydrolysis (pH 9) | 3.9 days | [4] | |

| Photodegradation (pH 5) | 20.5 - 24.1 days | [4] | |

| Aquatic System | Aerobic (Total System) | 46.57 days (total toxic residue) | [4] |

| Anaerobic (Total System) | 344.67 days (total toxic residue) | [4] |

Table 2: Half-life of Clodinafop Acid in Soil and Water

| Environment | Condition | Half-life (t½) | Reference(s) |

| Soil | Aerobic Metabolism | 1 - 2.4 days | [4] |

| Dissipation | 1.89 - 3.01 days | [5][11] | |

| Aquatic System | Aerobic (Total System) | 41 days | [4] |

Experimental Protocols

Detailed experimental protocols for studying the degradation of this compound are crucial for obtaining reliable and reproducible data. The following sections outline typical methodologies for soil and water degradation studies, as well as analytical procedures.

Soil Degradation Study

A typical soil degradation study involves incubating soil treated with this compound under controlled laboratory conditions.

-

Soil Collection and Characterization: Soil is collected from a relevant agricultural area. The soil is characterized for properties such as texture (sand, silt, clay content), pH, organic matter content, and microbial biomass.

-

Test Substance Application: A stock solution of this compound, often radiolabeled (e.g., with ¹⁴C), is prepared in a suitable solvent. This solution is applied to the soil samples to achieve the desired concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For aerobic studies, the incubation flasks are continuously purged with air, and evolved ¹⁴CO₂ is trapped in a suitable solution (e.g., potassium hydroxide) to measure mineralization. For anaerobic studies, the flasks are purged with an inert gas like nitrogen.

-

Sampling: Soil samples are collected at predetermined intervals over the course of the experiment.

-

Extraction: Residues of this compound and its metabolites are extracted from the soil samples using an appropriate solvent system. A common extraction procedure involves shaking and sonication with a mixture of acetone and an acidic or basic aqueous solution.[4]

-

Analysis: The extracts are analyzed to identify and quantify the parent compound and its degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.[7][9]

Water Degradation Study

Water degradation studies, including hydrolysis and photolysis, are conducted to assess the fate of this compound in aquatic environments.

-

Hydrolysis Study:

-

Sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) are prepared.

-

This compound is added to these solutions.

-

The solutions are incubated in the dark at a constant temperature.

-

Samples are taken at various time points and analyzed by HPLC to determine the concentration of the parent compound and the formation of clodinafop acid.[4]

-

-

Photolysis Study:

-

A solution of this compound in a buffered aqueous solution (e.g., pH 5) is prepared.

-

The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Control samples are kept in the dark to differentiate between photolytic and hydrolytic degradation.

-

Samples are collected at regular intervals and analyzed by HPLC or other suitable methods to quantify the parent compound and identify photoproducts.[4][6]

-

Analytical Methods

The accurate quantification of this compound and its metabolites is essential for degradation studies.

-

Extraction from Soil: A common method involves extracting soil samples with a mixture of acetone and a pH 3 buffer. The organic solvent is then evaporated, and the remaining aqueous extract is partitioned with a solvent like hexane-diethyl ether to isolate clodinafop acid, while other metabolites can be extracted with dichloromethane.[1]

-

Extraction from Water: Water samples can be acidified and then extracted with an organic solvent such as dichloromethane or ethyl acetate to isolate this compound and its metabolites.

-

Clean-up: Solid-phase extraction (SPE) with cartridges like C18 is often used to clean up the extracts and remove interfering substances before analysis.[6]

-

Quantification:

-

HPLC: Reversed-phase HPLC with UV detection is a common technique for the analysis of this compound and its acidic metabolites.[1][9]

-

GC-MS: For analysis by GC-MS, the acidic metabolites may need to be derivatized, for example, by methylation with diazomethane.[4]

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides high sensitivity and selectivity for the analysis of these compounds in complex environmental matrices.[7]

-

Visualizations

The following diagrams, created using the DOT language, illustrate the degradation pathways and a general experimental workflow.

References

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. Controller General of Accounts (CGA) | DEPARTMENT OF Expenditure [doe.gov.in]

- 3. In vitro study of DNA interaction with this compound herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. CLODINAFOP | 114420-56-3 [chemicalbook.com]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of this compound and its metabolite clodinafop in wheat and soil by high performance liquid chromatography [nyxxb.cn]

- 10. Clodinafop (Ref: CGA 193469) [sitem.herts.ac.uk]

- 11. researchgate.net [researchgate.net]

Metabolic Fate of Clodinafop-Propargyl in Wheat and Barley: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodinafop-propargyl is a selective post-emergence herbicide used for the control of annual grass weeds in cereal crops. Its selectivity between tolerant crops like wheat and sensitive crops like barley is primarily determined by the rate and pathway of its metabolic detoxification within the plant. This technical guide provides an in-depth overview of the metabolic fate of this compound in wheat and barley, detailing the known metabolic pathways, summarizing quantitative data, and outlining typical experimental protocols used in its study.

Executive Summary

In both wheat and barley, the pro-herbicide this compound is rapidly hydrolyzed to its biologically active form, clodinafop acid. The basis for selectivity lies in the subsequent detoxification of clodinafop acid. Wheat exhibits a robust and rapid metabolism of clodinafop acid, involving hydroxylation of the pyridine ring and subsequent conjugation with sugars to form non-toxic metabolites. This process is often enhanced by the safener cloquintocet-mexyl. In contrast, barley metabolizes clodinafop acid at a significantly slower rate, leading to the accumulation of the phytotoxic acid and resulting in crop injury.

Metabolic Pathways

The metabolism of this compound proceeds in several phases, beginning with the activation of the herbicide and followed by detoxification and conjugation.

Phase I: Activation and Initial Detoxification

The initial and critical step in the metabolism of this compound is the cleavage of the propargyl ester bond by esterase enzymes to release the active herbicide, clodinafop acid.[1][2] This occurs rapidly in both wheat and barley.

Following the formation of clodinafop acid, the primary detoxification mechanism in tolerant species like wheat is the hydroxylation of the pyridine ring. This reaction is catalyzed by cytochrome P450 monooxygenases.[3] In wheat, this hydroxylation is a rapid and efficient process. While this pathway is also present in barley, evidence suggests it is significantly slower, which is a key factor in its susceptibility.

Phase II: Conjugation

The hydroxylated metabolites of clodinafop acid are further detoxified by conjugation with glucose. This process, facilitated by glucosyltransferases, renders the molecule more water-soluble and allows for its sequestration into the vacuole or cell wall, effectively removing it from sites of action. In wheat, the safener cloquintocet-mexyl has been shown to enhance the glycosylation of clodinafop metabolites.[4]

Metabolic Pathway of this compound

Quantitative Data

The differential metabolism of this compound and its primary metabolite, clodinafop acid, is evident in their respective half-lives in wheat and soil. While specific comparative data for barley is limited in the reviewed literature, the available information for wheat provides a baseline for its rapid detoxification.

| Compound | Matrix | Half-life | Reference |

| This compound | Wheat Plant | 6.00 days | [1][2] |

| Clodinafop acid | Wheat Plant | 0.67 - 1.24 days | [1][2] |

| This compound | Soil | 2.35 - 11.20 days | [1][2] |

| Clodinafop acid | Soil | 7.04 - 11.22 days | [1][2] |

Experimental Protocols

The study of this compound metabolism in plants typically involves the use of radiolabeled compounds to trace the fate of the herbicide. Below is a generalized experimental workflow.

Experimental Workflow for Plant Metabolism Study

1. Plant Material and Growth Conditions: Wheat (Triticum aestivum) and barley (Hordeum vulgare) plants are grown under controlled environmental conditions (e.g., growth chamber with defined light, temperature, and humidity).

2. Herbicide Application: Radiolabeled this compound (commonly 14C-labeled on the phenyl or pyridine ring) is applied to the leaves of the plants at a specific growth stage.

3. Sample Collection and Extraction: At various time points after application, plants are harvested and separated into different tissues (e.g., treated leaf, other shoots, roots). The plant material is then homogenized and extracted with a suitable solvent system, such as acetonitrile/water, to isolate the herbicide and its metabolites.

4. Analysis and Quantification:

-

Total Radioactivity: The total amount of radioactivity in the extracts and the remaining plant material (non-extractable residues) is determined by liquid scintillation counting (LSC).

-

Metabolite Profiling: The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Thin-Layer Chromatography (TLC) to separate the parent compound from its metabolites.

-

Metabolite Identification: The chemical structures of the separated metabolites are elucidated using mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Conclusion

The metabolic fate of this compound is a clear determinant of its selectivity in wheat and barley. The rapid detoxification pathway in wheat, involving hydroxylation and conjugation, effectively prevents the accumulation of the phytotoxic clodinafop acid. In barley, the slower rate of these detoxification reactions leads to herbicide sensitivity. Further research focusing on a direct comparative quantitative analysis of the full metabolic profile in both species would provide a more complete understanding of the precise enzymatic and genetic basis for this differential tolerance. Such knowledge is crucial for the development of new herbicides and safeners with improved crop selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Dissipation of this compound and its metabolite in wheat field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the14C-labeled herbicide this compound in plant cell cultures of wheat and tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

Clodinafop-Propargyl: A Technical Guide to its Mode of Action and Herbicidal Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical and physiological mechanisms underpinning the herbicidal activity and selectivity of clodinafop-propargyl. It includes quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its molecular interactions and metabolic pathways.

Executive Summary

This compound is a highly effective post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical class. It is designed for the selective control of annual grass weeds, particularly wild oats (Avena spp.), in cereal crops like wheat. Its mode of action is the specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway of susceptible grass species. The herbicide's selectivity is achieved through a combination of rapid metabolic detoxification in the tolerant crop, a process enhanced by the safener cloquintocet-mexyl, and inherent structural differences in the target ACCase enzyme between grass weeds and broadleaf crops.

Mode of Action: Inhibition of Fatty Acid Synthesis

This compound is a pro-herbicide that is rapidly absorbed through the leaves of the target weed.[1] Once inside the plant, it undergoes hydrolysis to its biologically active form, clodinafop acid.[2]

The primary molecular target of clodinafop acid is the plastidic acetyl-CoA carboxylase (ACCase) enzyme.[3][4] This enzyme catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5] By inhibiting ACCase, clodinafop halts the production of fatty acids, which are essential for building and maintaining cell membranes and for energy storage.[6]

The disruption of lipid biosynthesis leads to a cascade of downstream effects, including the loss of cell membrane integrity, cessation of cell division and growth, particularly in meristematic regions (growing points), and ultimately, cell leakage and death.[6][7] Visible symptoms, such as chlorosis (yellowing) and necrosis, typically appear within one to three weeks following application.[1][7]

Herbicidal Selectivity

The efficacy of this compound is highly selective, enabling the control of grass weeds within grass crops such as wheat. This selectivity is multifactorial, relying on both metabolic detoxification and subtle differences at the target site.

Metabolic-Based Selectivity

The primary mechanism for selectivity in wheat is its ability to rapidly metabolize this compound and its active acid form into non-phytotoxic compounds.[1][4] In tolerant wheat plants, clodinafop acid is quickly hydroxylated and subsequently conjugated with glucose (glycosylation), rendering it inactive.[8] This detoxification process is significantly faster in wheat than in susceptible weeds like wild oats, which are unable to metabolize the herbicide at a sufficient rate, leading to its accumulation and toxicity.[4]

The Role of the Safener Cloquintocet-Mexyl

To enhance crop safety, commercial formulations of this compound for use in wheat include the safener cloquintocet-mexyl.[2][9] This compound works by inducing the expression of genes that encode detoxification enzymes, particularly cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[8] This upregulation accelerates the breakdown of the herbicide in the crop, providing a high margin of safety.[1][4] The safener does not protect the target weeds, which lack the same robust metabolic response.[2]

Target-Site-Based Selectivity

While metabolic degradation is the key selectivity mechanism in wheat, inherent differences in the ACCase enzyme contribute to the natural tolerance of all broadleaf (dicot) plants. The plastidic ACCase in grasses is a homodimeric protein, which is highly sensitive to FOP herbicides. In contrast, broadleaf plants possess a heteromeric ACCase in their plastids, which is structurally different and insensitive to this class of herbicides.[10]

While direct comparative data for clodinafop is limited, studies on other FOP and DIM herbicides illustrate this principle. For example, the concentration of haloxyfop and tralkoxydim required for 50% inhibition (I50) of ACCase activity from a susceptible monocot (maize) was significantly lower than that required for a resistant dicot (soybean).

Quantitative Efficacy Data

The efficacy of this compound is quantified by determining the dose required to reduce weed growth by 50% (GR50) or the dose required to kill 50% of the plant population (LD50). These values are typically established through whole-plant dose-response bioassays.

| Weed Species | Biotype | Herbicide | GR₅₀ (g a.i. ha⁻¹) | Resistance Index (RI) | Reference |

| Avena fatua | Susceptible | This compound | ~10.2 | - | [6] |

| Avena fatua | Resistant (Abasolo) | This compound | 72.1 | 7.07 | [6] |

| Avena fatua | Resistant (Cueramaro) | This compound | 35.4 | 3.47 | [6] |

| Avena ludoviciana | Susceptible | This compound | 22.37 | - | |

| Avena ludoviciana | Resistant (ES4) | This compound | >270.9 | >12 | |

| Avena ludoviciana | Resistant (S2) | This compound | 81.2 | 3.8 | |

| Table 1. Growth Reduction (GR₅₀) values of this compound on susceptible and resistant biotypes of Avena spp. |

| Weed Species | Biotype | Herbicide | LD₅₀ (g a.i. ha⁻¹) | Resistance Index (RI) | Reference |

| Avena sterilis | Susceptible | This compound | ~11.9 | - | [8] |

| Avena sterilis | Resistant | This compound | 119.2 | 10.0 | [8] |

| Avena fatua | Susceptible | This compound | - | - | [10] |

| Avena fatua | Resistant (AF-SS-4) | This compound | - | 5 to 7 | [10] |

| Avena fatua | Resistant (AF-SS-5) | This compound | - | 5 to 7 | [10] |

| Table 2. Lethal Dose (LD₅₀) values of this compound on susceptible and resistant biotypes of Avena spp. |

Experimental Protocols

Protocol for In Vitro ACCase Inhibition Assay

This protocol outlines a method for extracting ACCase from plant tissue and measuring its inhibition by clodinafop acid. This can be adapted for both radiometric and colorimetric assays.

1. Enzyme Extraction:

-

Harvest approximately 10 grams of fresh, young leaf tissue from susceptible (e.g., Avena fatua) and tolerant (e.g., Triticum aestivum) plants.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Suspend the powder in ~40 mL of ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 10% glycerol, 5 mM DTT, 1 mM EDTA, 0.5% PVP, and 1 mM PMSF).

-

Stir the homogenate on ice for 30 minutes, then filter through four layers of cheesecloth.

-

Centrifuge the filtrate at high speed (e.g., 22,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

The resulting supernatant is the crude enzyme extract. Determine the protein concentration using a standard method like the Bradford assay.

2. Inhibition Assay (Colorimetric - Malachite Green Method):

-

Prepare a series of dilutions of the inhibitor (clodinafop acid) in an appropriate solvent.

-

In a 96-well plate, combine the following in each well:

-

150 µL of enzyme assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP).

-

25 µL of the enzyme extract (standardized to a consistent protein concentration).

-

25 µL of the inhibitor dilution (or solvent for the control).

-

-

Initiate the reaction by adding 25 µL of acetyl-CoA (final concentration ~4.5 mM).

-

Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 20-30 minutes).

-

The reaction produces ADP, which can be quantified using a malachite green-based phosphate detection kit, which measures the release of inorganic phosphate from ATP hydrolysis.

-

Read the absorbance at the appropriate wavelength (e.g., ~620 nm).

3. Data Analysis:

-

Express the activity in each treatment as a percentage of the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the I₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol for Whole-Plant Dose-Response Bioassay

This protocol describes a method to determine the GR₅₀ or LD₅₀ of this compound on target weeds.

1. Plant Cultivation:

-

Sow seeds of the test population (e.g., a suspected resistant Avena fatua biotype) and a known susceptible standard population in pots filled with a sterile potting medium.

-

Grow the plants in a greenhouse or controlled environment chamber with standardized conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

-

Thin seedlings to a uniform number per pot (e.g., 5-10 plants).

2. Herbicide Application:

-

When plants reach the 2-4 leaf stage, prepare a range of herbicide doses. For this compound, a typical range might be 0, 7.5, 15, 30, 60, 120, and 240 g a.i./ha.[6]

-

Include a recommended adjuvant (e.g., mineral oil) in the spray solution as per the product label.[6]

-

Apply the herbicides using a precision track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

-

Include an untreated control for each population. Replicate each treatment 3-4 times.

3. Assessment and Data Collection:

-

Return the plants to the controlled environment and water as needed.

-

After a set period (typically 21-28 days), assess the plants.

-

For LD₅₀ determination, count the number of surviving and dead plants in each pot and calculate the mortality percentage.

-

For GR₅₀ determination, harvest the above-ground biomass from each pot, dry it in an oven at a set temperature (e.g., 70-80°C) until a constant weight is achieved, and record the dry weight.

4. Data Analysis:

-

Express the dry weight data as a percentage of the untreated control for that population.

-

Use statistical software to fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the dose-response data (either mortality % or biomass % vs. herbicide dose).

-

From the fitted curve, calculate the GR₅₀ or LD₅₀ value for each population.

-

The Resistance Index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

References

- 1. Supply Herbicide Mixture this compound + Cloquintocet-mexyl, this compound + Cloquintocet-mexyl 15% + 3.7% WP, 80g/L + 20g/L EC, 240g/L + 60g/L EC, , pesticide suppliers [essencechem.com]

- 2. apvma.gov.au [apvma.gov.au]

- 3. smagrichem.com [smagrichem.com]

- 4. pomais.com [pomais.com]

- 5. mdpi.com [mdpi.com]

- 6. Case Report of Avena sterilis subsp. sterilis ACCase Herbicide Resistance in Southern Spain [mdpi.com]

- 7. rayfull.com [rayfull.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Toxicological Profile of Clodinafop-Propargyl and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodinafop-propargyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class, primarily used for the control of grassy weeds in cereal crops. Its herbicidal activity is mediated through the inhibition of acetyl-CoA carboxylase (ACCase) in susceptible plant species. In mammals and the environment, this compound is rapidly hydrolyzed to its primary metabolite, clodinafop acid. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its metabolites, summarizing key findings from a range of toxicological studies. The document includes detailed quantitative data, descriptions of experimental methodologies, and visual representations of metabolic and toxicological pathways to facilitate a thorough understanding of its potential risks to human health and the environment.

Chemical Identity

| Property | This compound |

| IUPAC Name | prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoate |

| CAS Number | 105512-06-9 |

| Molecular Formula | C₁₇H₁₃ClFNO₄ |

| Molecular Weight | 349.7 g/mol |

| Structure |

Metabolism

This compound is rapidly metabolized in animals, plants, and soil primarily through the hydrolysis of the propargyl ester bond to form its free acid metabolite, clodinafop acid (CGA-193469).[1][2][3][4][5] This is the major and most significant metabolite. Further degradation of clodinafop acid can occur, leading to the formation of other minor metabolites.[6][7] In rats, the major metabolite found in urine and feces was clodinafop acid, accounting for a significant portion of the administered dose.[8]

Toxicological Profile

Acute Toxicity

This compound exhibits low to moderate acute toxicity via the oral, dermal, and inhalation routes of exposure.[9][10] It is classified as a slight eye irritant and a skin sensitizer, but not a skin irritant.[8][9][10]

Table 1: Acute Toxicity of this compound

| Study Type | Species | Guideline | Results | Toxicity Category |

| Acute Oral | Rat | OECD 401 | LD₅₀: 1392 mg/kg (male), 2271 mg/kg (female)[8] | III[10] |

| Acute Dermal | Rat/Rabbit | OECD 402 | LD₅₀: >2000 mg/kg[8] | III[10] |

| Acute Inhalation | Rat | OECD 403 | LC₅₀: >2.3 mg/L[8] | IV[10] |

| Primary Eye Irritation | Rabbit | OECD 405 | Slight eye irritant[8][9] | III[8] |

| Primary Skin Irritation | Rabbit | OECD 404 | Non-irritant[8] | IV[8] |

| Dermal Sensitization | Guinea Pig | OECD 406 | Skin sensitizer[8][9] | - |

Sub-chronic and Chronic Toxicity

The primary target organ for this compound in sub-chronic and chronic studies across multiple species (rats, mice, and dogs) is the liver.[6][10][11] Observed effects include increased liver weight, hepatocellular hypertrophy, and changes in liver enzyme levels.[8][12][13] Other effects noted at higher doses include anemia, and atrophy of the bone marrow, spleen, and thymus.[9] In dogs, skin lesions were also observed following sub-chronic and chronic exposure.[6][10]

Table 2: Sub-chronic and Chronic Toxicity of this compound

| Study Type | Species | Guideline | NOAEL | LOAEL | Key Findings |

| 90-Day Oral (Diet) | Rat | OECD 408 | Male: 0.9 mg/kg/day, Female: 8.2 mg/kg/day[8] | Male: 8.2 mg/kg/day, Female: 71.1 mg/kg/day[8] | Increased liver weights and enzymes, decreased thymus weight.[8] |